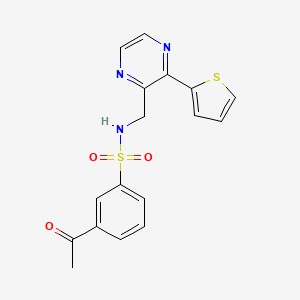
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which combines a phenothiazine core with a quinoxaline moiety, linked through a thioacetyl group.
Métodos De Preparación
The synthesis of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone typically involves multiple steps, starting with the preparation of the quinoxaline and phenothiazine precursors. The key steps include:
Synthesis of 3-methylquinoxaline: This can be achieved through the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.
Formation of the thioacetyl intermediate: The 3-methylquinoxaline is then reacted with thioacetic acid to form the thioacetyl derivative.
Coupling with phenothiazine: Finally, the thioacetyl derivative is coupled with phenothiazine under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Análisis De Reacciones Químicas
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thioacetyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new industrial processes, particularly those involving catalysis or material science.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins .
Comparación Con Compuestos Similares
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone can be compared with other similar compounds, such as:
Phenothiazine derivatives: These compounds share the phenothiazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinoxaline derivatives: These compounds share the quinoxaline moiety but differ in their other functional groups, affecting their reactivity and applications.
Thioacetyl compounds:
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS2/c1-15-23(25-17-9-3-2-8-16(17)24-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCCKOGSWAAJQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)



![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)
